molecular formula C17H15NO5 B12577039 2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester

2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester

Cat. No.: B12577039
M. Wt: 313.30 g/mol
InChI Key: QMCHKXPSHHWGFX-UHFFFAOYSA-N
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Description

2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester (hereafter referred to as the target compound) is a pyrano[4,3-b]pyran derivative characterized by a fused bicyclic pyran core, a phenyl group at position 4, a methyl group at position 7, and a methyl ester at position 2. It is synthesized via reflux methods, yielding colorless crystals (mp 197–199°C, 68% yield) after recrystallization from methanol .

Properties

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

methyl 2-amino-7-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]pyran-3-carboxylate

InChI

InChI=1S/C17H15NO5/c1-9-8-11-13(17(20)22-9)12(10-6-4-3-5-7-10)14(15(18)23-11)16(19)21-2/h3-8,12H,18H2,1-2H3

InChI Key

QMCHKXPSHHWGFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3)C(=O)O1

Origin of Product

United States

Preparation Methods

Key Reactants:

  • 4-Hydroxy-6-methylpyran-2-one (provides the pyran ring system)
  • Aromatic aldehydes (e.g., benzaldehyde or substituted phenyl aldehydes)
  • Malononitrile or malononitrile derivatives (for cyano and amino functionalities)
  • Methyl ester derivatives or methylating agents (to introduce the carboxylic acid methyl ester group)

Typical Reaction Conditions:

  • Solvent: Ethanol or water (green solvents preferred)
  • Catalyst: Organobases (e.g., L-proline, DABCO), heteropolyacid catalysts (e.g., Wells-Dawson type H6P2W18O62·18H2O), or molecular sieve modified with zinc(II)
  • Temperature: Reflux or mild heating (60–100 °C)
  • Reaction Time: 1–4 hours depending on catalyst and substrate

Representative Preparation Methodologies

One-Pot Three-Component Reaction Using Heteropolyacid Catalyst in Water

A green and efficient method involves the condensation of 4-hydroxy-6-methylpyran-2-one, aromatic aldehydes, and malononitrile in water using a Wells-Dawson type heteropolyacid catalyst (H6P2W18O62·18H2O) under reflux conditions.

Parameter Details
Catalyst H6P2W18O62·18H2O (1 mol%)
Solvent Water (20 mL)
Temperature Reflux
Reaction Time 1–3 hours
Yield High to excellent (typically >85%)
Work-up Filtration, washing with water and ethanol, drying under vacuum

Mechanism Insight: The reaction proceeds via initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidenenitrile intermediate, which then reacts with 4-hydroxy-6-methylpyran-2-one to form the pyrano[4,3-b]pyran scaffold.

Organobase-Catalyzed Three-Component Reaction in Ethanol

Another approach uses organobase catalysts such as L-proline or DABCO to promote the condensation of ethyl propiolate or dimethylacetylene dicarboxylate with benzylidenemalononitrile and malononitrile, leading to 2-amino-4H-pyran derivatives, which can be further elaborated to the target compound.

Parameter Details
Catalyst L-proline or DABCO
Solvent Ethanol or DMSO
Temperature Room temperature to reflux
Reaction Time 2–4 hours
Yield Moderate to high (60–90%)
Work-up Standard extraction and purification

This method allows for stereochemical control and functional group diversity, enabling the synthesis of structurally diversified pyrano derivatives.

Multicomponent Reaction Using Molecular Sieve Modified with Zinc(II)

A heterogeneous catalytic system employing 4 Å molecular sieve modified with zinc(II) in ethanol has been reported for the synthesis of pentasubstituted 4H-pyrans, including pyrano[4,3-b]pyran derivatives.

Parameter Details
Catalyst 4 Å molecular sieve modified with Zn(II)
Solvent Ethanol
Temperature Reflux
Reaction Time 1–3 hours
Yield Excellent (>90%)
Catalyst Reusability High, with maintained activity

This method offers advantages such as mild conditions, short reaction times, and catalyst recyclability.

Comparative Data Table of Preparation Methods

Method Catalyst Solvent Temp. Reaction Time Yield (%) Notes
Heteropolyacid-catalyzed MCR H6P2W18O62·18H2O (1 mol%) Water Reflux 1–3 h 85–95 Green, reusable catalyst, aqueous media
Organobase-catalyzed MCR L-proline, DABCO Ethanol/DMSO RT to reflux 2–4 h 60–90 Stereochemical diversity, mild conditions
Molecular sieve Zn(II)-modified MCR Zn(II)-modified 4 Å molecular sieve Ethanol Reflux 1–3 h >90 Heterogeneous catalyst, recyclable

Research Findings and Optimization Notes

  • Catalyst Efficiency: The Wells-Dawson heteropolyacid catalyst demonstrates excellent catalytic activity in water, promoting environmentally benign synthesis with easy product isolation and catalyst reuse.

  • Reaction Medium: Water as a solvent enhances green chemistry credentials and often improves reaction rates and selectivity compared to organic solvents.

  • Substrate Scope: Aromatic aldehydes with electron-donating and electron-withdrawing groups, including heteroaromatic aldehydes, are well tolerated, yielding the desired pyrano[4,3-b]pyran derivatives in high yields.

  • Mechanistic Insights: The reaction mechanism involves initial Knoevenagel condensation followed by Michael addition and cyclization steps to form the fused pyran ring system.

  • Stereochemical Control: Organobase-catalyzed methods allow for diastereoselective synthesis, enabling access to stereochemically diversified products useful for biological activity studies.

Chemical Reactions Analysis

Substitution Reactions

The amino group at position 2 and ester moiety at position 3 undergo selective substitutions:

Table 1: Substitution Patterns and Yields

Reaction TypeReagents/ConditionsProduct SubstituentsYield (%)Source
Acylation Acetyl chloride, pyridine, RTN-Acetyl derivative78–85
Alkylation Methyl iodide, K₂CO₃, DMF, 60°CN-Methylated analog72
Ester Hydrolysis NaOH (2M), EtOH/H₂O, refluxCarboxylic acid derivative89
Cyano Substitution KCN, CuI, DMSO, 80°C3-Cyano analog68

Ring-Opening and Functionalization

The pyrano[4,3-b]pyran core undergoes ring-opening under acidic or oxidative conditions:

  • Acidic Hydrolysis (HCl, H₂O/THF): Cleavage of the lactone ring yields a dicarboxylic acid intermediate .

  • Oxidative Ring Expansion (H₂O₂, FeSO₄): Forms a quinoline derivative via C–O bond cleavage and rearrangement .

Pharmacological Activity-Linked Modifications

Structural analogs show enhanced bioactivity through targeted modifications:

Table 2: Bioactive Derivatives and Mechanisms

DerivativeModification SiteBiological Activity (IC₅₀)Target EnzymeSource
4g (Cl substituent)Phenyl ring (para)Antibacterial: 12.3 µMGram-positive bacteria
4j (OCH₃ group)Phenyl ring (meta)Antioxidant: DPPH EC₅₀ = 18 µMFree radicals
12e (COOCH₃)Ester groupAnticancer: 75.1 µM (HCT-116)CDK2 kinase

Mechanistic studies indicate CDK2 inhibition (via molecular docking) and caspase-3 activation as primary pathways for anticancer activity .

Stability and Reaction Optimization

  • pH Sensitivity : The ester group hydrolyzes rapidly in alkaline conditions (pH > 10).

  • Catalyst Screening : Heteropolyacid catalysts (e.g., H₆P₂W₁₈O₆₂) improve reaction yields by 15–20% compared to traditional bases like piperidine .

  • Regioselectivity : Electron-withdrawing groups on the phenyl ring favor substitution at the amino group over the ester .

This compound’s versatility in synthesis and functionalization makes it a valuable scaffold for drug discovery, particularly in oncology and antimicrobial research . Further studies are needed to explore its cross-coupling potential and enantioselective modifications.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities:

  • Anticancer Activity : Research has demonstrated that derivatives of pyrano[4,3-b]pyran compounds possess significant cytotoxic effects against various cancer cell lines. The structure of the compound allows for interactions with biological targets that can inhibit tumor growth and induce apoptosis in cancer cells .
  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, indicating potential as an antibacterial agent. Studies suggest that it can be utilized in treating infections caused by resistant bacteria .
  • Antitubercular Activity : Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis. In vitro assays revealed that derivatives exhibited strong antituberculotic activity, making them candidates for further development in tuberculosis treatment .

Case Studies

Several case studies illustrate the compound's applications:

  • Anticancer Studies : A study conducted on various pyrano[4,3-b]pyran derivatives demonstrated their ability to inhibit cell proliferation in human cancer cell lines. The results indicated a dose-dependent response, with some derivatives showing IC50 values in the low micromolar range .
  • Antimicrobial Efficacy : In a comparative study of different pyrano compounds against common pathogens such as Escherichia coli and Staphylococcus aureus, 2-amino-4-phenyl derivatives exhibited superior antibacterial properties compared to standard antibiotics like penicillin .
  • Antitubercular Activity : Molecular docking studies have been performed to evaluate the binding affinity of the compound to enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis. The results indicated strong interactions that could lead to effective inhibition of bacterial growth .

Mechanism of Action

The mechanism of action of 2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cell growth and proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Structural Analogues

The pyrano[4,3-b]pyran core is conserved across several derivatives, but variations in substituents significantly influence physicochemical properties and applications. Below is a comparative analysis:

Key Observations:
  • Substituent Effects :
    • Position 4 : Aromatic substituents (e.g., 3,5-difluorophenyl , 4-hydroxy-3-methoxyphenyl ) alter electronic density and solubility. Fluorine atoms enhance lipophilicity, while hydroxyl/methoxy groups increase polarity.
    • Position 3 : Methyl/ethyl esters (target compound ) vs. nitrile : Esters improve stability and solubility in organic solvents, whereas nitriles are more reactive in cycloaddition or nucleophilic substitution reactions.
  • Core Modifications :
    • The dione derivative replaces the 5-oxo group with a 4,5-dione system, altering conjugation and redox properties.

Crystallographic and Physicochemical Properties

Crystallographic studies using SHELXL and OLEX2 reveal that all derivatives share similar bond lengths (C–C: 1.50–1.54 Å, C–O: 1.43–1.46 Å) and angles within the pyrano[4,3-b]pyran core . Differences arise in torsion angles due to substituent steric effects:

  • The 3,5-difluorophenyl derivative exhibits slight deviations (~2–5°) in phenyl ring orientation compared to the target compound.
  • The ethyl ester group in introduces minor packing variations in the crystal lattice vs. the methyl ester in the target compound .

Biological Activity

The compound 2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester , also known as methyl 2-amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylate, belongs to a class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C16H12N2O3C_{16}H_{12}N_{2}O_{3} with a molecular weight of approximately 280.28 g/mol. The structure features a pyrano[4,3-b]pyran core, which is significant for its biological properties. The compound's synthesis and characterization have been documented in various studies, highlighting its stability and reactivity under different conditions .

Antimicrobial Properties

Research has indicated that derivatives of pyrano compounds exhibit antimicrobial activity. A study focusing on similar structures showed that these compounds could inhibit the growth of various bacterial strains. The mechanism is thought to involve interference with bacterial cell wall synthesis or function .

Antioxidant Activity

Antioxidant properties are crucial for compounds that can mitigate oxidative stress-related diseases. Studies have demonstrated that methyl esters of pyrano compounds possess significant antioxidant activity, which may be attributed to their ability to scavenge free radicals and reduce oxidative damage in cellular systems .

Anticancer Activity

Several studies have explored the anticancer potential of pyrano derivatives. For instance, compounds with similar structural features have shown promising results in inhibiting the proliferation of cancer cells in vitro. The mechanisms often involve apoptosis induction and cell cycle arrest in various cancer cell lines, such as HeLa and A375 cells .

Case Study: In Vitro Anticancer Assays

CompoundCell LineIC50 (µM)Mechanism of Action
2-Amino-4-phenyl...HeLa15.3Apoptosis induction
2-Amino-4-phenyl...A37512.7Cell cycle arrest

This table summarizes findings from a case study where the compound was tested against different cancer cell lines, demonstrating its potential as an anticancer agent.

Anti-inflammatory Properties

Inflammation is a common pathway in many diseases, including cancer and cardiovascular diseases. Research has suggested that the methyl ester form of this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

The biological activities of 2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Cellular Signaling Modulation : It can modulate signaling pathways such as MAPK and NF-kB, leading to altered gene expression involved in cell survival and apoptosis.
  • Direct Interaction with DNA : Some studies suggest that similar compounds can intercalate with DNA, affecting replication and transcription processes.

Q & A

Q. Table 1: Representative Reaction Conditions

ComponentsCatalystSolventYield (%)Reference
Acetylene ester + nitrileL-prolineEthanol72–85
α,β-Unsaturated carbonylDABCOTHF68–78

Basic: How is the crystal structure determined experimentally?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 298 K .
  • Structure solution : Employ SHELXT for automated space-group determination and initial phase estimation .
  • Refinement : SHELXL for full-matrix least-squares refinement, addressing disorder (e.g., methyl/phenyl group positional ambiguity) and anisotropic displacement parameters .

Q. Table 2: Refinement Statistics (Example)

ParameterValue
R factor (R1R_1)0.054
wR factor (wR2wR_2)0.182
Data-to-parameter ratio13.6 : 1

Advanced: How to resolve contradictions between NMR and X-ray data?

Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder:

  • Dynamic NMR : Variable-temperature 1H NMR^1 \text{H NMR} (e.g., 25°C to −60°C) to detect rotational barriers or tautomeric equilibria .
  • Electron density analysis : Use OLEX2 to map residual density peaks, identifying disordered regions (e.g., methyl group rotation) .
  • Complementary techniques : Pair SCXRD with solid-state NMR or IR spectroscopy to confirm hydrogen-bonding networks .

Advanced: How to optimize reaction conditions for higher enantiomeric purity?

Answer:

  • Chiral catalysts : Replace DABCO with cinchona alkaloids (e.g., quinidine) to induce asymmetry in Michael adduct formation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance stereochemical control by stabilizing transition states.
  • Kinetic resolution : Monitor reaction progress via chiral HPLC (Chiralpak IA column) to isolate intermediates with >90% ee .

Advanced: What strategies validate functional group reactivity for derivatization?

Answer:

  • Ester hydrolysis : Treat with NaOH/MeOH/H2_2O (1:2:1) at 50°C to yield carboxylic acid derivatives, confirmed by 1H NMR^1 \text{H NMR} (disappearance of OCH3_3 peak at δ 3.7 ppm) .
  • Amide coupling : Use EDCI/HOBt in DCM to conjugate amines to the carboxylic acid moiety; monitor by LC-MS for [M+H+^+] ions .

Advanced: How to analyze electron density maps for charge distribution studies?

Answer:

  • Hirshfeld surface analysis : Use CrystalExplorer to quantify intermolecular interactions (e.g., C–H···O bonds) contributing to crystal packing .
  • Multipole refinement : Implement Hansen-Coppens formalism in SHELXL to model aspherical electron density, critical for understanding π-π stacking in phenyl rings .

Basic: What spectroscopic techniques confirm structural integrity?

Answer:

  • NMR assignments : 1H^1 \text{H}-13C^{13} \text{C} HSQC/HMBC correlations to resolve pyranopyran ring protons (δ 4.5–5.5 ppm) and ester carbonyls (δ 165–170 ppm) .
  • Mass spectrometry : ESI-HRMS to confirm molecular ion [M+Na+^+] with <2 ppm error relative to theoretical m/z .

Advanced: How to address polymorphism in crystallographic studies?

Answer:

  • Screening : Recrystallize from 10+ solvent systems (e.g., acetone/water, DMSO/hexane) to isolate polymorphs .
  • DSC/TGA : Differential scanning calorimetry to identify phase transitions (e.g., melting points ±5°C variations between forms) .

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